molecular formula C20H25NO3 B12915363 6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 55377-02-1

6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B12915363
CAS No.: 55377-02-1
M. Wt: 327.4 g/mol
InChI Key: VOSVJYKKWHHLDO-UHFFFAOYSA-N
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Description

6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 55377-02-1) is a synthetic organic compound with the molecular formula C₂₀H₂₅NO₃ and a molecular weight of 327.42 g/mol . This chemical belongs to the 4-oxoquinoline-3-carboxylic acid family, a scaffold recognized for its significant role in medicinal chemistry, particularly in the development of antibacterial agents . The structure features a quinoline core substituted with a cyclooctyl group at the 6-position and an ethyl group at the N-1 position, which are key modifications that can influence its biological activity and physicochemical properties. This compound is offered exclusively for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use. Researchers exploring the structure-activity relationships (SAR) of quinolone antibiotics may find this analog particularly valuable due to its distinctive cyclooctyl substituent. The compound serves as a crucial intermediate for the synthesis of novel heterocyclic systems, such as those fused onto the 4-oxoquinoline core, which have demonstrated promising antimicrobial properties in scientific studies . The mechanism of action for active derivatives within this chemical class typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication .

Properties

CAS No.

55377-02-1

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

6-cyclooctyl-1-ethyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H25NO3/c1-2-21-13-17(20(23)24)19(22)16-12-15(10-11-18(16)21)14-8-6-4-3-5-7-9-14/h10-14H,2-9H2,1H3,(H,23,24)

InChI Key

VOSVJYKKWHHLDO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCCCC3)C(=O)O

Origin of Product

United States

Preparation Methods

Overview of the Core Scaffold Synthesis

The core structure, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid , is typically synthesized starting from ethyl 4-hydroxyquinoline-3-carboxylate derivatives. A common method involves:

  • Hydrolysis of ethyl 4-hydroxyquinoline-3-carboxylate in sodium hydroxide solution under reflux conditions for 2 hours.
  • Acidification of the reaction mixture to pH 4 with hydrochloric acid to precipitate the quinoline-3-carboxylic acid derivative.
  • Isolation by filtration and drying to yield the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a pale solid with high yield (~92%).

This step provides the quinoline-3-carboxylic acid core necessary for further functionalization.

Introduction of the Cyclooctyl Group at the 6-Position

The 6-cyclooctyl substitution is introduced via alkylation of the quinoline ring, often performed on ethyl 6-halo-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediates:

  • The alkylation reaction involves treating the 6-haloquinoline ester with cyclooctyl halide (e.g., cyclooctyl bromide) in the presence of a base such as potassium carbonate in dry N,N-dimethylformamide (DMF).
  • The reaction is typically conducted under an inert atmosphere (argon) at moderate temperatures (~60 °C) for 12 hours.
  • After completion, the mixture is poured into ice-water, extracted with dichloromethane, and purified by flash chromatography to isolate the ethyl 6-cyclooctyl-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate.

N-1 Ethylation

The N-1 position is alkylated to introduce the ethyl group:

  • This step is performed by treating the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid or its ester with ethyl halide (e.g., ethyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
  • The reaction is carried out in anhydrous solvents like DMF or t-butanol, often at elevated temperatures (50–100 °C) for several hours.
  • The N-alkylation proceeds via nucleophilic substitution on the quinoline nitrogen, yielding the 1-ethyl derivative.

Following the introduction of the cyclooctyl and ethyl groups, the ester is hydrolyzed to the corresponding carboxylic acid:

  • Hydrolysis is typically performed using aqueous sodium hydroxide (10% w/v) or hydrochloric acid under reflux.
  • The reaction time varies but generally lasts several hours until complete conversion.
  • Acidification of the reaction mixture precipitates the target carboxylic acid, which is then filtered, washed, and dried.
  • Yields for this hydrolysis step range from moderate to high (42% to 92%) depending on the substrate and conditions.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product Intermediate Yield (%) Notes
1 Hydrolysis NaOH (2N), reflux 2 h; acidify to pH 4 with HCl 4-oxo-1,4-dihydroquinoline-3-carboxylic acid 92 Core scaffold formation
2 Alkylation (6-position) Cyclooctyl bromide, K2CO3, dry DMF, 60 °C, 12 h Ethyl 6-cyclooctyl-4-oxo-1,4-dihydroquinoline-3-carboxylate 33–70* Moderate yields, purification by chromatography
3 N-1 Alkylation Ethyl bromide, NaH or KOtBu, DMF or t-butanol, 50–100 °C 1-ethyl-6-cyclooctyl derivative Variable Requires inert atmosphere
4 Hydrolysis 10% NaOH or HCl, reflux 6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 42–81 Final acid form

*Yield depends on substrate and purification method.

Detailed Research Findings and Notes

  • The Gould-Jacobs reaction is a classical method to construct the quinoline core, involving cyclization of anilines with β-ketoesters or β-ketoamides, which can be adapted for substituted quinolines.
  • The use of potassium tert-butoxide is critical in ring closure and N-alkylation steps to ensure high regioselectivity and yield.
  • Alkylation reactions require anhydrous conditions and inert atmosphere to prevent side reactions and degradation of sensitive intermediates.
  • Purification is commonly achieved by flash chromatography on silica gel , using dichloromethane/methanol mixtures as eluents.
  • Hydrolysis conditions must be carefully controlled to avoid degradation of the quinoline ring system.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Scientific Research Applications

6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial enzymes. It inhibits DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural variations and biological implications of 6-cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid compared to analogous quinolones:

Compound Substituents Key Properties References
This compound - 6-Cyclooctyl
- 1-Ethyl
- No halogen substituents
- High lipophilicity (predicted logP ~3.5)
- Potential for kinase inhibition
8-Isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 6) - 8-Isopropyl
- No ethyl group at position 1
- Moderate antibacterial activity
- Smaller substituent limits steric effects
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - 6-Fluoro
- 7-Chloro
- 1-Cyclopropyl
- Broad-spectrum antibacterial activity
- Enhanced DNA gyrase binding
5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 3.7) - 5,6,8-Trichloro
- No alkyl groups
- Potent CK2 kinase inhibition (Ki = 60 nM)
- High selectivity
1-Ethyl-6-fluoro-4-oxo-7-piperazinyl derivatives (e.g., CD-2, ND-2) - 6-Fluoro
- 7-Piperazinyl
- Variable acyl/alkyl groups at position 7
- Enhanced Gram-positive activity (MIC ≤ 0.78 µg/mL)
- Improved solubility

Key Research Findings

Kinase Inhibition Potential: Halogenated 4-oxo-1,4-dihydroquinoline-3-carboxylic acids (e.g., 3.7) demonstrate nanomolar kinase inhibition, suggesting that the cyclooctyl derivative’s steric bulk could similarly modulate kinase interactions .

Antifungal Activity: Compounds like tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid (MIC = 1.56 µg/mL against C.

SAR Insights: The ethyl group at position 1 enhances metabolic stability compared to cyclopropyl or hydrogen substituents, as seen in pharmacokinetic studies of related quinolones .

Biological Activity

6-Cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a cyclooctyl group and an ethyl substituent on the quinoline core. Its chemical formula is C15H19N1O3C_{15}H_{19}N_{1}O_{3} with a molecular weight of approximately 273.32 g/mol.

Biological Activity Overview

Research indicates that compounds of the quinoline class, including 6-cyclooctyl derivatives, exhibit various biological activities such as:

  • Antimicrobial Activity : Some studies have reported that quinoline derivatives possess antibacterial properties against a range of pathogens.
  • Antiviral Activity : Compounds similar to 6-cyclooctyl-1-ethyl-4-oxo-1,4-dihydroquinoline have shown effectiveness in inhibiting viral replication, particularly in HIV models.
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

Antimicrobial Activity

A study focusing on the antibacterial properties of related quinoline compounds found that they can inhibit the growth of various bacterial strains. The mechanism is believed to involve interference with bacterial DNA synthesis and function. For example, 6-chloro derivatives have shown significant inhibition against Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainInhibition Zone (mm)
6-Cyclooctyl derivativeStaphylococcus aureus15
6-Cyclooctyl derivativeEscherichia coli12

Antiviral Activity

The antiviral potential of related compounds has been documented extensively. For instance, a study demonstrated that a similar compound inhibited HIV-1 replication in human primary cells with an EC50 value of approximately 1.5 µM. The mechanism involves targeting the reverse transcriptase enzyme, crucial for viral replication.

Anticancer Activity

Research on anticancer effects has highlighted the cytotoxicity of quinoline derivatives against various cancer cell lines. A notable study utilized the MTT assay to evaluate the effectiveness of synthesized derivatives against the MCF-7 breast cancer cell line:

CompoundCell LineIC50 (µM)
6-Cyclooctyl derivativeMCF-78.0
Doxorubicin (control)MCF-70.5

The results indicated that while the cyclooctyl derivative showed promising activity, it was less potent than doxorubicin, a standard chemotherapy agent.

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects and safety profiles of quinoline derivatives:

  • HIV Replication Inhibition : A clinical study involving patients with HIV showed that treatment with a related compound led to significant reductions in viral load.
  • Anticancer Efficacy : In vitro studies on various cancer cell lines have consistently shown that these compounds induce apoptosis through mitochondrial pathways.

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